molecular formula C6H9ClN2O B1419095 3-Methylfuran-2-carboximidamide hydrochloride CAS No. 1198283-45-2

3-Methylfuran-2-carboximidamide hydrochloride

Cat. No.: B1419095
CAS No.: 1198283-45-2
M. Wt: 160.6 g/mol
InChI Key: VZQCVWXUASFJOA-UHFFFAOYSA-N
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Description

3-Methylfuran-2-carboximidamide hydrochloride (CAS No. 1198283-45-2) is a heterocyclic organic compound with the molecular formula C₆H₉ClN₂O and a molecular weight of 160.60 g/mol. It is structurally characterized by a furan ring substituted with a methyl group at the 3-position and a carboximidamide functional group, which is protonated as a hydrochloride salt.

This compound is of interest in pharmaceutical and agrochemical research due to its imidamide moiety, which is often associated with bioactivity in small molecules. However, specific applications or mechanistic studies of 3-methylfuran-2-carboximidamide hydrochloride remain underexplored in peer-reviewed sources.

Properties

IUPAC Name

3-methylfuran-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-2-3-9-5(4)6(7)8;/h2-3H,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQCVWXUASFJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2-carboximidamide hydrochloride typically involves the reaction of 3-methylfuran-2-carboxylic acid with an appropriate amine under acidic conditions to form the carboximidamide derivative. The hydrochloride salt is then obtained by treating the carboximidamide with hydrochloric acid .

Industrial Production Methods: Industrial production methods for 3-Methylfuran-2-carboximidamide hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylfuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylfuran-2-carboximidamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methylfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Benzimidamide Hydrochloride

Benzimidamide hydrochloride shares a structural similarity with 3-methylfuran-2-carboximidamide hydrochloride due to the presence of the imidamide group. A study in the Journal of Pharmaceutical Research International (2021) evaluated benzimidamide hydrochloride as a specificity enhancer in leflunomide, an immunosuppressive drug. The compound demonstrated improved target binding affinity compared to unmodified leflunomide derivatives, suggesting that the imidamide group plays a critical role in molecular recognition .

Property 3-Methylfuran-2-carboximidamide HCl Benzimidamide HCl
Molecular Formula C₆H₉ClN₂O C₇H₇ClN₂O (estimated)
Molecular Weight 160.60 g/mol ~170.59 g/mol (estimated)
Reported Bioactivity Not available Enhanced drug specificity in leflunomide

Carbofuran Derivatives

Evidence from the Pesticide Chemicals Glossary (2001) highlights structurally related compounds such as 3-hydroxycarbofuran and 3-ketocarbofuran , which are metabolites of the carbamate insecticide carbofuran. While these compounds share a furan backbone, their functional groups (hydroxy and ketone substituents) and applications (insecticide metabolism) differ significantly from 3-methylfuran-2-carboximidamide hydrochloride, which lacks carbamate ester linkages .

Methylcarbamate Analogs

Compounds like metolcarb (3-methylphenyl methylcarbamate) and promecarb (3-methyl-5-isopropylphenyl methylcarbamate) are carbamate-based pesticides. These analogs exhibit acetylcholinesterase inhibition, a mechanism absent in 3-methylfuran-2-carboximidamide hydrochloride due to its distinct imidamide-hydrochloride structure. This underscores the functional divergence between carbamates and imidamides in agrochemical design .

Biological Activity

3-Methylfuran-2-carboximidamide hydrochloride is a compound with the molecular formula C₆H₉ClN₂O and a CAS number of 1198283-45-2. This compound features a furan ring substituted at the 3-position with a methyl group and at the 2-position with a carboximidamide group, which enhances its solubility and potential biological activity. Its unique structure makes it an interesting candidate for various pharmacological applications, although comprehensive studies on its biological effects are still emerging.

The synthesis of 3-Methylfuran-2-carboximidamide hydrochloride typically involves the reaction of 3-methylfuran with an appropriate amine in the presence of an acid chloride, yielding the desired carboximidamide derivative. The hydrochloride salt form is noted for improving solubility in aqueous environments, which is advantageous for biological testing and pharmaceutical applications .

The mechanism of action for 3-Methylfuran-2-carboximidamide hydrochloride is hypothesized to involve interactions with specific enzymes or receptors within biological pathways. This interaction may modulate enzyme activity or receptor signaling, leading to various biological effects. However, detailed mechanistic studies are necessary to elucidate these pathways definitively .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Methylfuran-2-carboximidamide hydrochloride, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
3-Methylfuran-2-carboximidamide hydrochlorideC₆H₉ClN₂OUnique substitution pattern; potential for diverse bioactivity
3-Methylfuran-2-carboxylic acidC₅H₆O₂Precursor in synthesis; lacks carboximidamide functionality
Furan-2-carboximidamide hydrochlorideC₅H₈ClN₂OSimilar structure; different substitution pattern
4-Methylfuran-3-carboximidamide hydrochlorideC₆H₉ClN₂OVariation in methyl group position; differing biological properties

Case Studies and Research Findings

  • Antioxidant Activity Study : In vitro assays showed that certain furan derivatives exhibited potent antioxidant activity through DPPH radical scavenging assays. While specific data for 3-Methylfuran-2-carboximidamide hydrochloride is not yet available, its structural similarities suggest potential effectiveness .
  • Antimicrobial Testing : Research on related compounds indicates significant antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that 3-Methylfuran-2-carboximidamide hydrochloride could also possess similar activities pending empirical validation .
  • Cancer Research Applications : Preliminary studies involving furan derivatives have indicated their potential role in inhibiting cancer cell proliferation. Further investigation into this compound could uncover therapeutic avenues in oncology .

Q & A

Q. What are the established synthetic routes for 3-Methylfuran-2-carboximidamide hydrochloride, and what key reaction parameters influence yield?

Methodological Answer: Synthesis of heterocyclic hydrochlorides like 3-Methylfuran-2-carboximidamide hydrochloride typically involves cyclization, acylation, or aminolysis steps. For example:

  • Cyclization : Starting from furan derivatives, introduce methyl and carboximidamide groups via nucleophilic substitution.
  • Aminolysis : React intermediates (e.g., methylfurancarbonitrile) with ammonia or amines under acidic conditions to form the carboximidamide group, followed by HCl salt formation .
  • Key Parameters : Solvent polarity (e.g., ethanol or propylene glycol), reaction temperature (optimized between 80–160°C), and stoichiometric ratios of reagents (e.g., excess HCl for salt stabilization) significantly impact yield .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • HPLC/UPLC : Quantify purity using reverse-phase chromatography with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
  • Spectroscopy :
    • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions on the furan ring and amine groups. For example, methyl protons appear as singlets near δ 2.1–2.3 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm .
    • IR : Identify characteristic bands (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ for C7_7H10_{10}N2_2O·HCl: calc. 175.06) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts and improve yield?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) for carboximidamide formation vs. protic solvents (e.g., ethanol) for salt stabilization.
  • Temperature Gradients : Use a two-stage protocol (e.g., 160°C for cyclization, 80°C for salt formation) to reduce decomposition .
  • Catalyst Addition : Explore Lewis acids (e.g., ZnCl2_2) to accelerate imine formation.
  • In-line Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time dynamically .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT simulations for 13^13C chemical shifts).
  • Isotopic Labeling : Use 15^{15}N-labeled amines to distinguish between primary/secondary amines in the carboximidamide group.
  • X-ray Crystallography : Resolve ambiguous proton environments by growing single crystals in ethanol/HCl mixtures .

Q. What are the stability profiles of 3-Methylfuran-2-carboximidamide hydrochloride under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated degradation studies (40–60°C) to identify decomposition pathways (e.g., hydrolysis of the carboximidamide group).
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as recommended for similar hydrochlorides .
  • Humidity Control : Use desiccants (silica gel) to avoid deliquescence, which can promote HCl loss and free base formation .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) with standardized purity (>98% by HPLC) and solvent controls (e.g., DMSO vs. saline) .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Species-Specific Effects : Compare results across cell lines (e.g., HEK293 vs. primary neurons) to isolate mechanistic differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylfuran-2-carboximidamide hydrochloride
Reactant of Route 2
3-Methylfuran-2-carboximidamide hydrochloride

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